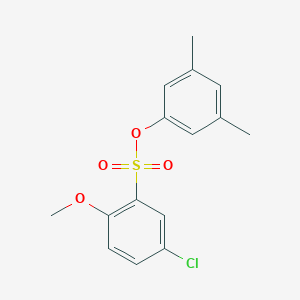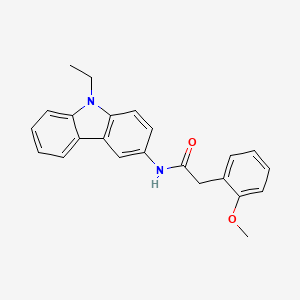
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea, also known as FMBPT, is a synthetic chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea in lab experiments is its diverse biological activities. This compound has been shown to exhibit a range of effects, making it useful for studying a variety of diseases. However, one limitation of using N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea and its potential therapeutic applications. Additionally, research on the synthesis of N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea derivatives may lead to the development of more potent and selective compounds.
Synthesemethoden
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methylbenzylamine with furfural to form N-(2-furylmethyl)-4-methylbenzylamine. This intermediate is then reacted with phenyl isothiocyanate to form N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. N-(2-furylmethyl)-N-(4-methylbenzyl)-N'-phenylthiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-16-9-11-17(12-10-16)14-22(15-19-8-5-13-23-19)20(24)21-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJDBDNZVDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-1-(4-methylbenzyl)-3-phenylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)


![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)


![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)